molecular formula C22H26N2O3S B2775115 N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1202971-30-9

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2775115
CAS No.: 1202971-30-9
M. Wt: 398.52
InChI Key: SUJAOPUPPIZKNG-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a complex organic compound that features a fluorenyl group, a cyclohexane ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorenyl derivative. One common method involves the air oxidation of 9H-fluorenes to produce 9-fluorenones, which can then be further functionalized . The cyclohexane ring is introduced through a series of reactions, including cyclization and sulfonamide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium hydroxide (KOH) in tetrahydrofuran (THF) for oxidation , reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group results in fluorenones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the sulfonamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is unique due to the combination of its fluorenyl, cyclohexane, and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28(26,27)23-14-15-6-8-16(9-7-15)22(25)24-19-10-11-21-18(13-19)12-17-4-2-3-5-20(17)21/h2-5,10-11,13,15-16,23H,6-9,12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJAOPUPPIZKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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